molecular formula C14H12INO B411030 3-iodo-N-methyl-N-phenylbenzamide

3-iodo-N-methyl-N-phenylbenzamide

Cat. No.: B411030
M. Wt: 337.15g/mol
InChI Key: NNSWNLLBWVPWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-N-methyl-N-phenylbenzamide (C₁₄H₁₃INO) is a benzamide derivative featuring an iodine atom at the 3-position of the benzoyl ring and N-methyl-N-phenyl substitution on the amide nitrogen. This structure combines steric bulk from the N-phenyl group with the electron-deficient nature of the iodinated aromatic ring, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The iodine atom, with its high atomic radius and polarizability, may enhance intermolecular interactions in crystal packing or serve as a heavy atom for X-ray crystallography .

Properties

Molecular Formula

C14H12INO

Molecular Weight

337.15g/mol

IUPAC Name

3-iodo-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H12INO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3

InChI Key

NNSWNLLBWVPWBA-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Benzamides

Compound Name Substituents (Benzoyl Ring) N-Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Iodo-N-methyl-N-phenylbenzamide 3-iodo N-methyl, N-phenyl 337.16 Potential for crystallography, catalysis
3-Chloro-N-phenylbenzamide 3-chloro N-phenyl 231.67 Monoclinic crystal (P21/c), studied for substituent effects on packing
N-(3-Methylphenyl)-3-nitrobenzamide 3-nitro N-(3-methylphenyl) 256.26 Electron-withdrawing nitro group; used in synthetic intermediates
2-Iodo-N-(3-methylphenyl)benzamide 2-iodo N-(3-methylphenyl) 337.16 Similar MW but iodine at 2-position; steric effects differ

Key Observations:

Substituent Position :

  • The 3-iodo substitution in the target compound contrasts with 2-iodo in ’s analogue. The 3-position may allow for more linear hydrogen bonding or π-stacking interactions compared to ortho-substituted derivatives .
  • Chloro () and nitro () substituents alter electronic properties: chloro is mildly electron-withdrawing, while nitro is strongly electron-withdrawing, affecting reactivity in cross-coupling reactions.

This could influence solubility and crystallinity.

Crystallographic Behavior: 3-Chloro-N-phenylbenzamide crystallizes in the monoclinic P21/c space group with distinct unit cell parameters (a = 25.0232 Å, b = 5.3705 Å) . The iodine analogue’s larger atomic radius may expand the unit cell or alter symmetry.

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